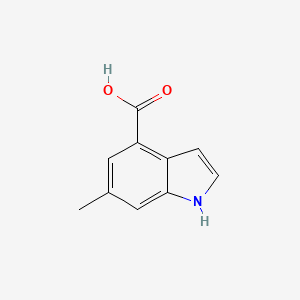
6-Methyl-1H-indole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1H-indole-4-carboxylic acid, also known as 6-MICA, is a naturally occurring compound found in a variety of organisms including plants, fungi, and bacteria. It has been studied extensively in recent years due to its potential applications in the fields of medicine and biotechnology. 6-MICA is a versatile compound that has been used in a variety of scientific research applications, including as an anticancer agent, an antimicrobial agent, and a neuroprotective agent.
Aplicaciones Científicas De Investigación
Phytohormone Analysis
- Application : A study by Schmelz et al. (2003) highlights the use of 6-Methyl-1H-indole-4-carboxylic acid derivatives in analyzing phytohormones and phytotoxins in plants. This chemical analysis is pivotal in understanding plant responses to biotic and abiotic stresses.
Synthesis of Conformationally Constrained Tryptophan Derivatives
- Application : Horwell et al. (1994) describe the synthesis of novel tryptophan analogs using derivatives of this compound. This research, documented in the Journal of Organic Chemistry, is significant for peptide and peptoid conformation elucidation studies.
Electrochemical Studies
- Application : Hu and Dryhurst (1993) conducted a study on the electrochemical oxidation of indole-3-acetic acid, a derivative of this compound. Their findings, published in the Journal of Electroanalytical Chemistry, provide insights into the mechanisms and products formed in acidic medium.
HIV Protease Research
- Application : Tiefenbrunn et al. (2013) explored the use of indole derivatives, including this compound, in regulating protein conformation by binding in the flap of HIV protease. This research, as found in ACS Chemical Biology, contributes to understanding the molecular interactions in HIV treatment.
Indole Synthesis Methods
- Application : Taber and Tirunahari (2011) reviewed various methods for indole synthesis, which includes the use of this compound derivatives. Their work in [Tetrahedron](https://consensus.app/papers/indole-synthesis-review-proposed-classification-taber/1e5a2317945e5021909eb67be9d7f5ae/?utm_source=chatgpt) categorizes different strategies for indole construction, vital for pharmaceutical and synthetic organic chemistry.
High-Temperature Aqueous Media for Synthesis
- Application : Research by An et al. (1997) in The Journal of Organic Chemistry shows the application of high-temperature aqueous media for organic synthesis, including reactions involving indole-2-carboxylic acid, a related compound of this compound. This method is significant for sustainable and efficient synthetic processes.
Matrix-Assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry
- Application : Nonami et al. (1997) utilized β-carboline alkaloids, which include derivatives of this compound, as matrices in mass spectrometry for proteins and oligosaccharides. Their study, available in the Journal of Mass Spectrometry, contributes to advancements in analytical chemistry techniques.
Synthesis of Methyl Nitroindole-Carboxylates
- Application : Lavrenov et al. (2002) reported in Synthesis the transformation of Indoline-2-carboxylic acid into nitroindole-carboxylates, highlighting the versatility of this compound derivatives in synthesizing various organic compounds.
Mecanismo De Acción
Target of Action
6-Methyl-1H-indole-4-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological effects . The specific interactions and resulting changes would depend on the particular target involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways, with downstream effects depending on the specific pathway and target involved.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the broad range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
6-Methyl-1H-indole-4-carboxylic acid, like other indole derivatives, interacts with multiple receptors, contributing to its diverse biological activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
6-methyl-1H-indole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)7-2-3-11-9(7)5-6/h2-5,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVZQKDFQSFGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

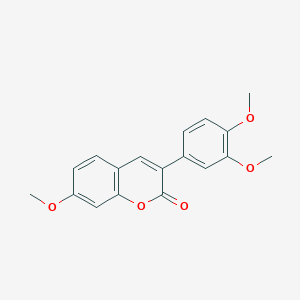
![2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2753192.png)
![(Z)-8-(2-chlorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2753193.png)

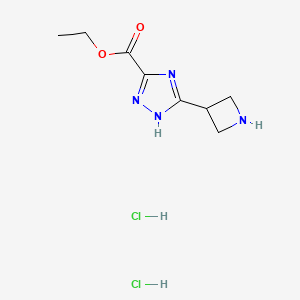

![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2753198.png)
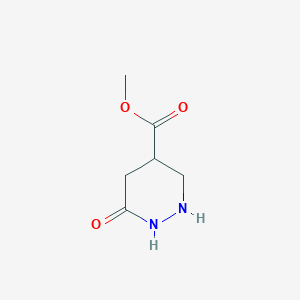
![Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2753202.png)
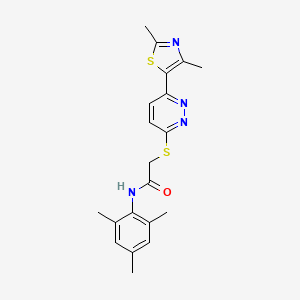
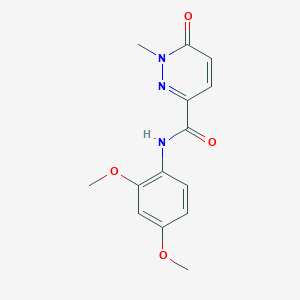
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2753209.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2753210.png)
![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)